molecular formula C7H9Cl2NO2 B1402965 (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride CAS No. 1356109-69-7

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride

Cat. No.: B1402965
CAS No.: 1356109-69-7
M. Wt: 210.05 g/mol
InChI Key: NRYDOLFHEHEJAE-UHFFFAOYSA-N
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Description

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. These methods are designed to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine with different functional groups, such as aldehydes, carboxylic acids, and substituted pyridines.

Scientific Research Applications

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride include other chlorinated pyridine derivatives and pyridine-based compounds with different functional groups .

Uniqueness

What sets this compound apart is its specific combination of a chlorinated pyridine ring with hydroxymethyl groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDOLFHEHEJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744431
Record name (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-69-7
Record name 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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